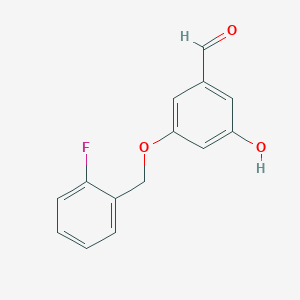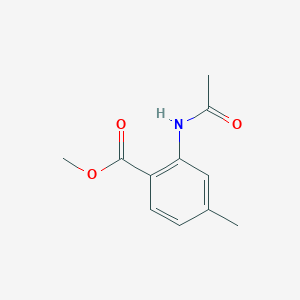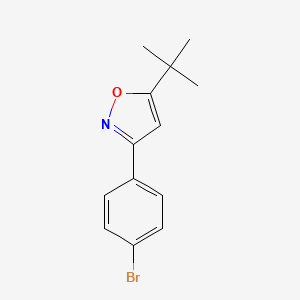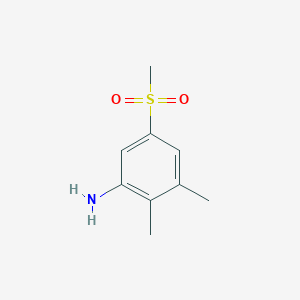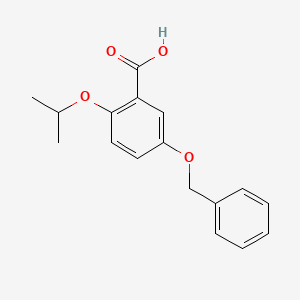
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate, also known as TBFMB, is a compound of interest to the scientific community due to its numerous applications. TBFMB is a versatile compound that can be used as a building block in organic synthesis and as a reagent in various laboratory experiments. In addition, TBFMB has been studied for its potential in the development of new drugs and chemical processes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been studied for its potential in the development of new drugs and chemical processes. It has been used as a reagent in a variety of laboratory experiments, such as the synthesis of β-lactam antibiotics and the synthesis of new fluorescent probes. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been used as a building block in the synthesis of various organic compounds, such as β-lactones and β-lactams.
Wirkmechanismus
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is believed to act as a catalyst in the formation of β-lactam antibiotics. It is believed that Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate acts as a Lewis acid, which facilitates the formation of a complex between the nucleophilic center of the β-lactam antibiotic and the electrophilic center of the Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate molecule. This complex is then able to undergo a cyclization reaction, which yields the desired β-lactam antibiotic.
Biochemical and Physiological Effects
Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been studied for its potential in the development of new drugs and chemical processes. It has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). This inhibition can lead to the inhibition of inflammation and pain. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has been found to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is a versatile compound that can be used in a variety of reactions. However, Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate does have some limitations, such as its low solubility in water and its tendency to form complexes with other compounds.
Zukünftige Richtungen
There are numerous potential future directions for research on Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and chemical processes. In addition, further research could be conducted on the synthesis of Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate and its potential uses as a reagent in various laboratory experiments. Finally, research could be conducted on the advantages and limitations of using Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate in laboratory experiments.
Eigenschaften
IUPAC Name |
tert-butyl 3-formyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-12(2,3)19-11(18)9-4-8(7-17)5-10(6-9)13(14,15)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQUXNMBFUPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208292 | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237535-82-8 | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




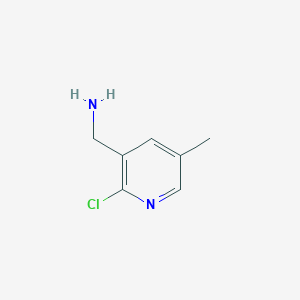

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)
